molecular formula C15H19NO4 B5359427 1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine

1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine

Cat. No. B5359427
M. Wt: 277.31 g/mol
InChI Key: BIKOCNNLAKEMDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine, also known as MDMA or ecstasy, is a synthetic psychoactive drug that has gained popularity among recreational drug users. Despite its illegal status, MDMA has been studied for its potential therapeutic benefits in treating certain mental health conditions.

Mechanism of Action

1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine works by increasing the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine in the brain. This leads to feelings of euphoria, increased empathy, and heightened sensory perception. The increased release of serotonin is thought to be responsible for the drug's therapeutic effects in treating mental health conditions.
Biochemical and Physiological Effects
This compound use can lead to several physiological effects, including increased heart rate, blood pressure, and body temperature. It can also cause dehydration, muscle tension, and jaw clenching. Long-term use can lead to damage to the serotonin-producing neurons in the brain, which can result in depression and other mental health issues.

Advantages and Limitations for Lab Experiments

1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine has several advantages for lab experiments, including its ability to increase empathy and social bonding, which can be useful in studying social behavior. However, the drug's potential for abuse and illegal status can make it difficult to obtain and use in research studies.

Future Directions

There are several potential future directions for 1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine research, including further exploration of its therapeutic potential in treating mental health conditions. Research is also needed to better understand the long-term effects of this compound use and to develop safer and more effective treatments for addiction and other mental health issues. Additionally, research is needed to develop new synthetic compounds that have similar therapeutic effects to this compound but with fewer negative side effects.
Conclusion
This compound is a synthetic psychoactive drug that has gained popularity among recreational drug users. However, it has also shown potential therapeutic benefits in treating certain mental health conditions. Further research is needed to better understand the drug's mechanism of action, long-term effects, and potential therapeutic applications.

Synthesis Methods

1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine is synthesized from safrole, a natural compound found in sassafras oil. The synthesis process involves several steps, including the conversion of safrole to isosafrole, which is then converted to MDP2P. MDP2P is then reduced to this compound using a reducing agent such as aluminum amalgam or sodium borohydride.

Scientific Research Applications

1-[(1,3-benzodioxol-5-yloxy)acetyl]-3-methylpiperidine has been studied for its potential therapeutic benefits in treating post-traumatic stress disorder (PTSD) and other mental health conditions. Clinical trials have shown that this compound-assisted psychotherapy can significantly reduce symptoms of PTSD and improve overall mental health outcomes. This compound is also being studied for its potential use in treating anxiety, depression, and addiction.

properties

IUPAC Name

2-(1,3-benzodioxol-5-yloxy)-1-(3-methylpiperidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19NO4/c1-11-3-2-6-16(8-11)15(17)9-18-12-4-5-13-14(7-12)20-10-19-13/h4-5,7,11H,2-3,6,8-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIKOCNNLAKEMDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C(=O)COC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49736718
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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